6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline
CAS No.: 1798513-04-8
Cat. No.: VC7317601
Molecular Formula: C21H20ClN3O
Molecular Weight: 365.86
* For research use only. Not for human or veterinary use.
![6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline - 1798513-04-8](/images/structure/VC7317601.png)
Specification
CAS No. | 1798513-04-8 |
---|---|
Molecular Formula | C21H20ClN3O |
Molecular Weight | 365.86 |
IUPAC Name | [3-(4-chlorophenyl)azepan-1-yl]-quinoxalin-6-ylmethanone |
Standard InChI | InChI=1S/C21H20ClN3O/c22-18-7-4-15(5-8-18)17-3-1-2-12-25(14-17)21(26)16-6-9-19-20(13-16)24-11-10-23-19/h4-11,13,17H,1-3,12,14H2 |
Standard InChI Key | GLTKAHHABVBJSG-UHFFFAOYSA-N |
SMILES | C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=NC=CN=C4C=C3 |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline systematically describes its molecular architecture. The quinoxaline moiety consists of a bicyclic system with two nitrogen atoms at positions 1 and 4 of the fused benzene rings. At position 6 of this core, a carbonyl group bridges to the azepane ring—a seven-membered saturated heterocycle containing one nitrogen atom. The azepane is further substituted at position 3 with a 4-chlorophenyl group, introducing both lipophilic and electron-withdrawing characteristics.
This structural combination creates a conformationally flexible molecule with multiple sites for intermolecular interactions. The quinoxaline core’s planar aromatic system facilitates π-π stacking, while the azepane’s chair-like conformation and the 4-chlorophenyl group’s steric bulk influence solubility and membrane permeability. The carbonyl linker between the two heterocycles introduces polarity, potentially enhancing binding affinity to biological targets .
Synthetic Strategies and Characterization
Characterization data for related compounds include NMR signals such as δ 8.16–9.02 ppm for quinoxaline protons and δ 1.82–2.01 ppm for azepane methylenes . High-resolution mass spectrometry and IR (C=O stretch ~1680 cm⁻¹) would confirm molecular composition and functional groups.
Physicochemical Properties and Stability
The compound’s solubility profile is dictated by its hybrid structure:
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Lipophilic regions: Azepane and 4-chlorophenyl groups enhance solubility in organic solvents (e.g., ethyl acetate, DCM)
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Polar motifs: Carbonyl and quinoxaline nitrogen atoms improve water solubility at protonatable pH ranges
Search Result highlights handling considerations for similar compounds, noting that HazMat fees apply for air shipping due to Class 6.1 (toxic) classification. Storage recommendations likely parallel those for quinoxaline derivatives: desiccated at 2–8°C under argon to prevent hydrolysis of the carbonyl group .
Parameter | Specification |
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GHS Classification | Acute Toxicity (Oral) Category 3 |
Signal Word | Danger |
H-Phrases | H301 (Toxic if swallowed) |
P-Codes | P301+P310 (IF SWALLOWED: Immediately call poison center) |
Future Directions and Research Opportunities
Recent advances in heterocyclic synthesis, such as the InCl3-catalyzed one-pot assembly of benzooxazepinoquinoxalines (Search Result ), suggest methods to streamline production. Applying such catalytic systems could reduce step count and improve yields beyond the 50–75% range seen in traditional approaches . Computational studies (e.g., molecular docking against kinase targets) and in vitro toxicity profiling are logical next steps to validate therapeutic potential.
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